
2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H13ClN2O3 . The molecular weight of the compound is 304.735 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 304.735 and a linear formula of C15H13ClN2O3 .Wirkmechanismus
The mechanism of action of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. It is also believed to have anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by disrupting the synthesis of bacterial cell walls. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the effectiveness of antibiotics against various bacterial strains. Additionally, it has been found to have anticancer activity against several cancer cell lines, making it a useful tool in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. One direction is to investigate its potential as a novel antibiotic against multidrug-resistant bacterial strains. Another direction is to study its mechanism of action in more detail to better understand how it inhibits bacterial growth and induces apoptosis in cancer cells. Additionally, further research is needed to determine the safety and toxicity of this compound for potential use in clinical settings.
Synthesemethoden
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide involves several steps. The first step is the preparation of 2-chloro-5-nitrobenzoic acid by reacting 2-chloro-5-nitroaniline with nitric acid and concentrated sulfuric acid. The second step is the conversion of 2-chloro-5-nitrobenzoic acid to its acid chloride derivative using thionyl chloride. Finally, the acid chloride derivative is reacted with 2-phenylethylamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have anticancer activity against several cancer cell lines, including breast cancer and lung cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-7-6-12(18(20)21)10-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSFVQWSKDXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

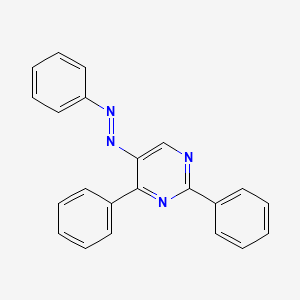
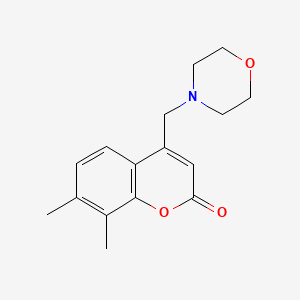
![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)
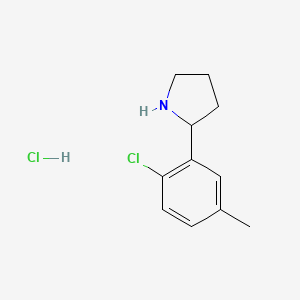
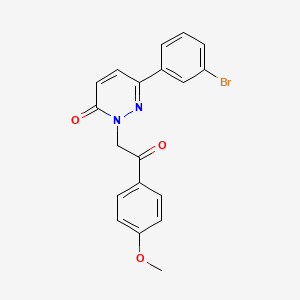
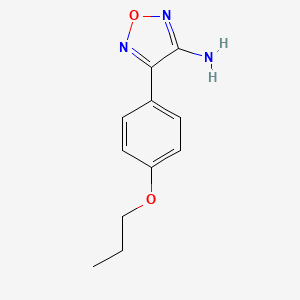

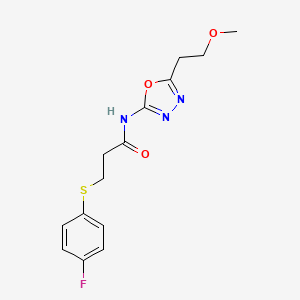

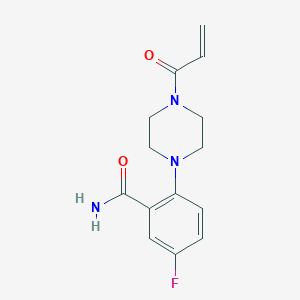
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)